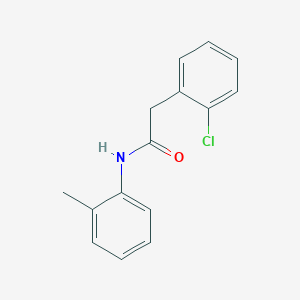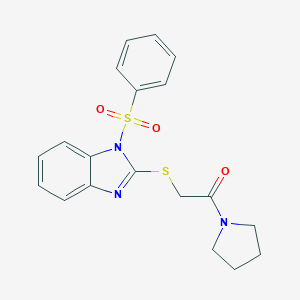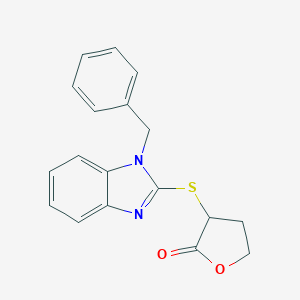
2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the management of pain and inflammation. It is commonly prescribed for conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. The drug works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of chemicals that mediate pain and inflammation.
Wirkmechanismus
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the mediation of pain and inflammation. By inhibiting COX enzymes, 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of COX enzymes, which leads to a reduction in the production of prostaglandins. In addition, 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, another group of chemicals involved in inflammation. Diclofenac has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has several advantages and limitations for lab experiments. One advantage is its well-established mechanism of action, which makes it a useful tool for studying the role of COX enzymes and prostaglandins in pain and inflammation. Another advantage is its availability and affordability, which makes it a popular choice for researchers. However, one limitation is its potential for toxicity, particularly at high doses. Another limitation is its potential for off-target effects, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide. One direction is the investigation of its potential in treating other conditions such as Alzheimer's disease, cancer, and cardiovascular disease. Another direction is the development of new formulations of 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide that can improve its efficacy and reduce its potential for toxicity. Additionally, further research is needed to understand the molecular mechanisms underlying 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide's effects on COX enzymes, prostaglandins, and other targets.
Synthesemethoden
Diclofenac can be synthesized through various methods, including the reaction of 2-chlorobenzoic acid with 2-methylphenylamine in the presence of acetic anhydride. Another method involves the reaction of 2-chlorobenzoyl chloride with 2-methylphenylamine in the presence of triethylamine and acetonitrile. Both methods yield 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its therapeutic effects in various animal models and clinical trials. It has been found to be effective in reducing pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide has also been investigated for its potential in treating other conditions such as Alzheimer's disease, cancer, and cardiovascular disease.
Eigenschaften
Produktname |
2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide |
|---|---|
Molekularformel |
C15H14ClNO |
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16/h2-9H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
MDOGVDHXKNHIFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2Cl |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B270126.png)
![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)


![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)
![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone](/img/structure/B270139.png)
![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270145.png)

![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B270150.png)